molecular formula C17H11FO5 B2621370 {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 887855-48-3

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No. B2621370
CAS RN: 887855-48-3
M. Wt: 314.268
InChI Key: REOKQVGMRXJERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 887855-48-3 . It has a molecular weight of 314.27 . The IUPAC name for this compound is 2-((3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H11FO5 . The InChI code for this compound is 1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 536.4±50.0 °C at 760 mmHg . The flash point of this compound is 278.2±30.1 °C . It has a LogP value of 3.20 .

Scientific Research Applications

FOCA has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for the preparation of various compounds, and as a chromogenic substrate in biochemical assays. FOCA has also been studied for its potential applications in drug design and drug delivery.

Mechanism of Action

Advantages and Limitations for Lab Experiments

FOCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in a variety of forms. FOCA is also relatively stable, making it suitable for use in long-term experiments. However, FOCA can be toxic in high concentrations and can be difficult to handle in some laboratory settings.

Future Directions

There are several potential future directions for the use of FOCA in scientific research. These include further investigation into its mechanism of action, its potential applications in drug design and drug delivery, and its potential therapeutic effects. Additionally, FOCA could be further studied for its potential applications in the treatment of various diseases and disorders, such as cancer, inflammation, and neurological disorders.

Synthesis Methods

FOCA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, the Wittig reaction, and the Ugi reaction. The Williamson ether synthesis is a type of nucleophilic substitution reaction in which an alkyl halide reacts with an alcohol to form an ether. The Knoevenagel condensation is a type of condensation reaction in which an aldehyde or ketone reacts with a primary or secondary amine to form an imine. The Wittig reaction is a type of nucleophilic substitution reaction in which an alkyl halide reacts with a phosphonium salt to form an alkene. The Ugi reaction is a type of multi-component reaction in which an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a product.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKQVGMRXJERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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